Xanthine Oxidase (XOD) Inhibition Profile
3-Phenyl-2-propenyl beta-D-glucopyranoside (Compound 10m) demonstrates quantifiable, moderate inhibitory activity against xanthine oxidase (XOD). Its activity profile is clearly distinguished from both more potent disaccharide derivatives and substituted monosaccharide analogs. Specifically, 10m exhibits 38% XOD inhibition at 1.5 mg/mL with an IC50 of 93.2 μM [1]. In contrast, the disaccharide rosavin (20) achieves 73% inhibition at the same concentration with a markedly lower IC50 of 5.55 μM. Among monosaccharide derivatives, halogenated analogs show higher potency; for instance, 4-bromo substituted 10l exhibits 55% inhibition at 1.5 mg/mL with an IC50 of 19.6 μM. This places 10m as a reference compound with moderate, selective XOD inhibitory activity, distinct from both high-potency disaccharides and enhanced monosaccharide derivatives.
| Evidence Dimension | Xanthine Oxidase (XOD) Inhibitory Activity |
|---|---|
| Target Compound Data | 38% inhibition at 1.5 mg/mL; IC50 = 93.2 ± 1.4 μM |
| Comparator Or Baseline | Rosavin (20): 73% inhibition at 1.5 mg/mL; IC50 = 5.55 ± 0.0 μM; Compound 10l (4-Br): 55% inhibition at 1.5 mg/mL; IC50 = 19.6 ± 1.5 μM |
| Quantified Difference | Rosavin exhibits 2.0-fold higher inhibition (73% vs. 38%) and 16.8-fold lower IC50 (5.55 vs. 93.2 μM); Compound 10l exhibits 1.4-fold higher inhibition (55% vs. 38%) and 4.8-fold lower IC50 (19.6 vs. 93.2 μM). |
| Conditions | In vitro Xanthine Oxidase Detection Kit; data represent means ± standard deviation of triplicate independent experiments. |
Why This Matters
This quantifiable difference validates the selection of 3-phenyl-2-propenyl beta-D-glucopyranoside as a specific reference standard for XOD inhibition assays where moderate, non-halogenated activity is required, as opposed to high-potency disaccharide or halogenated monosaccharide controls.
- [1] Li X, et al. Synthesis of Some Phenylpropanoid Glycosides (PPGs) and Their Acetylcholinesterase/Xanthine Oxidase Inhibitory Activities. Molecules. 2011;16(5):3580-3596. View Source
